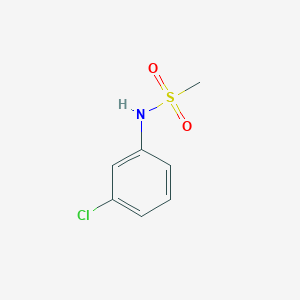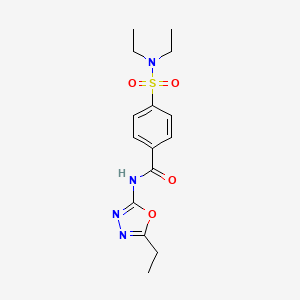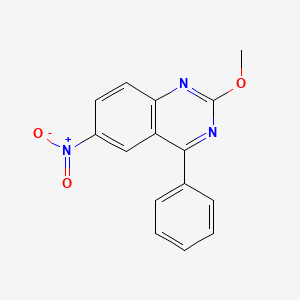![molecular formula C7H5FN4O2 B2596147 2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1613191-77-7](/img/structure/B2596147.png)
2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H5FN4O2 and its molecular weight is 196.141. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes Development
2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives have been explored for developing novel functional fluorophores. The compounds exhibit significant fluorescence intensity and quantum yields, making them potential candidates for fluorescent probes to detect biologically or environmentally relevant species (Castillo et al., 2018).
Intermediates in Organic Synthesis
This compound acts as a key intermediate in the synthesis of various organic compounds. Its derivatives have been synthesized through the fusion of specific acids and esters with amines and aromatic aldehydes, leading to the formation of novel compounds with potential biological activities (Gein et al., 2007).
Ring-Chain Isomerism
The derivatives of this compound undergo ring-chain isomerisation, depending on the solvent and the length of the fluoroalkyl substituent. This property can be utilized in chemical reactions, allowing for the formation of diverse compounds (Goryaeva et al., 2009).
Antimicrobial Activities
Certain derivatives have shown significant antimicrobial activities, making them potential candidates for the development of new antimicrobial agents (Abdel-Rahman et al., 2009).
Pharmaceutical Research
These compounds have attracted interest in pharmaceutical research due to their potential biological activities, including their use as antibacterial agents and in cancer treatment. The derivatives have been tested for their efficacy against various human carcinoma cell lines, showing promising results (Metwally & Deeb, 2018).
Properties
IUPAC Name |
2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O2/c8-3-1-10-6-4(7(13)14)5(9)11-12(6)2-3/h1-2H,(H2,9,11)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNWFJQSJIUROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C(=NN21)N)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methylbenzoate](/img/structure/B2596066.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2596067.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide](/img/structure/B2596072.png)


![7-(4-methoxybenzoyl)-5-(2-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2596077.png)

![4,6-Dimethoxy-2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2596080.png)
![N-(2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2596081.png)
![[4-(2-Methoxyethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2596084.png)
![2-Methyl-6-[[1-(2-phenylethylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2596085.png)
![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-1-yl]ethanone](/img/structure/B2596086.png)
